molecular formula C16H14ClNO4 B14343271 Methyl 2-(4-chlorobenzamido)-5-methoxybenzoate CAS No. 95480-56-1

Methyl 2-(4-chlorobenzamido)-5-methoxybenzoate

Cat. No.: B14343271
CAS No.: 95480-56-1
M. Wt: 319.74 g/mol
InChI Key: BNBNOTAJHVVKFP-UHFFFAOYSA-N
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Description

Methyl 2-(4-chlorobenzamido)-5-methoxybenzoate is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chlorobenzamido group and a methoxybenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-chlorobenzamido)-5-methoxybenzoate can be synthesized through the reaction of 4-chlorobenzoic acid with 2-amino-5-methoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chlorobenzamido)-5-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Methyl 2-(4-chlorobenzamido)-5-methoxybenzoate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and thereby affecting cellular processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-chlorobenzamido)-5-methoxybenzoate is unique due to the presence of both a methoxy group and a chlorobenzamido group, which confer specific chemical and biological properties. The methoxy group enhances its solubility and reactivity, while the chlorobenzamido group contributes to its biological activity .

Properties

CAS No.

95480-56-1

Molecular Formula

C16H14ClNO4

Molecular Weight

319.74 g/mol

IUPAC Name

methyl 2-[(4-chlorobenzoyl)amino]-5-methoxybenzoate

InChI

InChI=1S/C16H14ClNO4/c1-21-12-7-8-14(13(9-12)16(20)22-2)18-15(19)10-3-5-11(17)6-4-10/h3-9H,1-2H3,(H,18,19)

InChI Key

BNBNOTAJHVVKFP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)C(=O)OC

Origin of Product

United States

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